molecular formula C12H7ClF2N4O B10798051 5-Chloro-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine

5-Chloro-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10798051
M. Wt: 296.66 g/mol
InChI Key: DNBISPSZPAUUNV-UHFFFAOYSA-N
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Description

OSM-S-324 is a compound that belongs to the aminothienopyrimidine series, which has been studied for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.

Preparation Methods

The synthesis of OSM-S-324 involves several steps, starting with the construction of the thienopyrimidine scaffold. This is followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically involves the use of boronic acids and Suzuki coupling reactions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .

Chemical Reactions Analysis

OSM-S-324 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles such as amines and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of OSM-S-324 can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Mechanism of Action

OSM-S-324 exerts its effects by inhibiting the enzyme asparagine tRNA synthetase in Plasmodium falciparum. This enzyme is essential for protein synthesis in the parasite. By inhibiting this enzyme, OSM-S-324 disrupts protein synthesis and activates the amino acid starvation response, ultimately leading to the death of the parasite . The compound forms a covalent adduct with the enzyme, which prevents it from functioning properly .

Comparison with Similar Compounds

OSM-S-324 is similar to other compounds in the aminothienopyrimidine series, such as OSM-S-106 and TCMDC-135294. it has unique properties that make it stand out:

Similar compounds include:

Properties

Molecular Formula

C12H7ClF2N4O

Molecular Weight

296.66 g/mol

IUPAC Name

5-chloro-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C12H7ClF2N4O/c13-9-5-16-6-10-17-18-11(19(9)10)7-1-3-8(4-2-7)20-12(14)15/h1-6,12H

InChI Key

DNBISPSZPAUUNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)Cl)OC(F)F

Origin of Product

United States

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